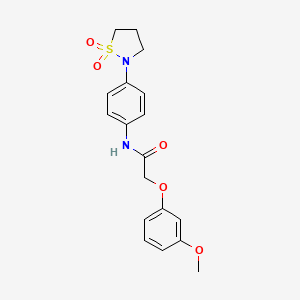

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

Descripción

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is an acetamide derivative characterized by two key structural features:

- Isothiazolidine dioxide moiety: A five-membered ring containing sulfur and nitrogen atoms, with two oxygen atoms as sulfone groups. This group enhances polarity and metabolic stability .

- 3-Methoxyphenoxyacetamide backbone: The acetamide linkage connects a 3-methoxyphenoxy group to the aromatic ring, which may influence electronic properties and binding interactions .

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-4-2-5-17(12-16)25-13-18(21)19-14-6-8-15(9-7-14)20-10-3-11-26(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSHIEQUDOBMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring with a dioxido functional group.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.

Formation of the Methoxyphenoxy Acetamide Moiety: This involves the reaction of a methoxyphenol derivative with an acetamide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The phenyl and methoxyphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide exhibit antimicrobial activity. The sulfonamide-like structure allows for competitive inhibition of bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This mechanism suggests potential applications as an antibacterial agent .

Anticonvulsant Activity

A study focusing on related compounds reported their anticonvulsant properties in animal models. These compounds were designed as analogs of previously established anticonvulsants, demonstrating efficacy in reducing seizure activity in various models of epilepsy . The structural modifications in N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide may similarly enhance anticonvulsant effects.

Enzyme Inhibition

The compound may also inhibit critical enzymes involved in cancer metabolism. For instance, related structures have shown the ability to inhibit indoleamine 2,3-dioxygenase , which plays a role in immune response modulation and tumor progression . This suggests that N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide could be explored further for cancer therapeutic applications.

Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that similar benzamide derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves the inhibition of dihydropteroate synthase, leading to disrupted folic acid synthesis necessary for bacterial growth .

Study 2: Anticonvulsant Testing

A series of anticonvulsant screenings conducted on structurally related compounds showed promising results in reducing seizure frequency in animal models. The most effective derivatives were noted for their binding affinity to sodium channels, suggesting a mechanism that could be applicable to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide .

Mecanismo De Acción

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

Sulfonyl-Containing Derivatives

- N-(4-(Morpholinosulfonyl)phenyl)acetamides (e.g., compounds 5i–5p in ): The morpholinosulfonyl group replaces the isothiazolidine dioxide. Substituents like 4-nitrophenylamino (5p) or 4-methoxyphenylamino (5j) modulate solubility and binding affinity. These compounds exhibit diverse NMR profiles, indicating distinct electronic environments .

Triazole and Thiazole Derivatives

- N-(4-Triazolylphenyl)-2-(phenylthio/sulfonyl)acetamides (): Compounds 51–55 feature triazole rings and sulfur-containing substituents (e.g., phenylthio in 51). The thio/sulfonyl groups increase lipophilicity compared to the methoxyphenoxy group in the target compound .

Tetrahydrothiophene Dioxide Analogs

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)acetamides (): Example: N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS 620557-06-4) . Structural comparison: The six-membered tetrahydrothiophene dioxide ring vs. the five-membered isothiazolidine dioxide in the target compound. Ring size impacts steric hindrance and hydrogen-bonding capacity. Substituent effects: Chlorobenzyl and methoxyphenoxy groups influence solubility (logP) and target selectivity.

Functional Group Impact on Physicochemical Properties

Key Observations :

- Polarity : The isothiazolidine dioxide and sulfonyl groups increase hydrophilicity, improving aqueous solubility compared to thio/sulfonyl derivatives.

- Melting Points : Triazole/thioacetamides (e.g., 156–158°C) melt at lower temperatures than sulfonamide derivatives, likely due to reduced crystallinity .

Electronic and Steric Effects

- 3-Methoxyphenoxy vs. 2-Methoxyphenoxy: The para-methoxy group in the target compound may allow better π-stacking with aromatic residues in target proteins compared to ortho-substituted analogs (e.g., ) .

Actividad Biológica

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The presence of the methoxyphenoxy group enhances its solubility and biological interaction potential.

The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide primarily involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, affecting metabolic pathways critical for cellular functions.

- Signal Transduction Interference : It potentially disrupts cellular signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly known for its antibacterial effects. Studies have shown that derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Properties

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- In Vitro Studies : A study demonstrated the compound's cytotoxicity against various cancer cell lines. It showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, indicating a mechanism of action through direct protein interaction.

- Comparative Analysis : When compared to similar compounds, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide exhibited superior activity against certain cancer cell lines, highlighting its therapeutic potential.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.